Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Overview
Description
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is a complex organic compound that belongs to the class of hexopyranosides. This compound is characterized by the presence of acetyl and benzylidene groups attached to a hexopyranoside ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside typically involves the protection of hydroxyl groups in a sugar molecule using benzylidene and acetyl groups. One common method involves the reaction of a hexopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This is followed by acetylation using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the acetyl or benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: DMSO and acetic anhydride are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different epimers and derivatives of the original compound, which can be used for further chemical transformations.
Scientific Research Applications
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block and intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic reactions involving sugars.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of acetyl and benzylidene groups influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-o-benzylidenehexopyranoside: Similar in structure but lacks the acetyl group.
Methyl 3,4,6-tri-o-acetyl-2-o-methyl-β-d-glucopyranoside: Contains additional acetyl groups and a methyl group.
Uniqueness
Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is unique due to the specific arrangement of acetyl and benzylidene groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c1-9(17)21-14-12(18)16(19-2)22-11-8-20-15(23-13(11)14)10-6-4-3-5-7-10/h3-7,11-16,18H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUXOJGQXIWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297926 | |
Record name | methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-57-7 | |
Record name | NSC119336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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